molecular formula C12H8FNO2 B597457 1-Fluoro-4-(3-nitrophenyl)benzene CAS No. 10540-32-6

1-Fluoro-4-(3-nitrophenyl)benzene

Cat. No. B597457
CAS RN: 10540-32-6
M. Wt: 217.199
InChI Key: FFZJARKPNHJFMC-UHFFFAOYSA-N
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Description

1-Fluoro-4-(3-nitrophenyl)benzene is a di-substituted benzene derivative used for the synthesis of fluoroaromatic compounds . It has a molecular formula of C12H8FNO2 and a molecular weight of 217.2 .


Synthesis Analysis

The synthesis of 1-Fluoro-4-(3-nitrophenyl)benzene involves several steps. One of the methods includes the reaction between iodobenzene and phenylboronic acid in the presence of potassium phosphate tribasic trihydrate in toluene at 100°C for 8 hours . Another method involves the imine bond formation reaction between ferrocenecarboxaldehyde and 1,3,5-tris(4-aminophenyl)benzene .


Molecular Structure Analysis

The molecular structure of 1-Fluoro-4-(3-nitrophenyl)benzene can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1-Fluoro-4-(3-nitrophenyl)benzene can undergo several chemical reactions. For instance, it can react with Br- to form (Br- • C6H4FNO2) and with NO2- to form (NO2- • C6H4FNO2) . It is also known to undergo nitrene insertion reactions .

More detailed physical and chemical properties such as melting point, boiling point, and density can be found on various chemical databases .

Scientific Research Applications

Biomolecule Immobilization

FNAB is used for the immobilization of biomolecules onto polymer surfaces . This is a crucial requirement in many biochemical assays and chemical syntheses .

Bioconjugation

Bioconjugation is a process that involves cross-linking, immobilization, surface modification, and labeling of biomolecules . FNAB is used as a cross-linker that forms a covalent bond between two molecules .

Surface Engineering

FNAB has applications in the field of surface engineering . It can activate an inert surface through nitrene insertion reaction .

Antibody Immobilization

FNAB can be used for the immobilization of antibodies . This is particularly useful in the development of immunoassays .

Enzyme Immobilization

Enzymes can also be immobilized using FNAB . This has applications in biocatalysis and the development of biosensors .

Cell Immobilization

FNAB can be used for the immobilization of cells . This is important in tissue engineering and regenerative medicine .

Oligonucleotide and DNA Aptamer Immobilization

FNAB can be used for the immobilization of oligonucleotides and DNA aptamers . This has applications in genomics and molecular biology .

Rapid Diagnostics

FNAB has applications in rapid diagnostics . It can be used for the immobilization of biomolecules on diagnostic devices .

Each of these applications leverages the unique properties of FNAB, including its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules . It’s worth noting that FNAB has distinct advantages over perfluorophenyl azide derivatives, which are contemporary nitrene-generating photolinkers .

Safety and Hazards

1-Fluoro-4-(3-nitrophenyl)benzene is considered hazardous. It is toxic if swallowed and very toxic in contact with skin. It is also irritating to eyes, respiratory system, and skin . It is recommended to avoid breathing vapors, mist, or gas and to ensure adequate ventilation .

properties

IUPAC Name

1-(4-fluorophenyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZJARKPNHJFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50707618
Record name 4'-Fluoro-3-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-(3-nitrophenyl)benzene

CAS RN

10540-32-6
Record name 4′-Fluoro-3-nitro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10540-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Fluoro-3-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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